hexahydro-2H-cyclopenta[d]oxazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIMGJXEDBVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551610 | |
| Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114364-42-0 | |
| Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hexahydro 2h Cyclopenta D Oxazol 2 One and Its Derivatives
Enantioselective Synthesis Strategies for Hexahydro-2H-cyclopenta[d]oxazol-2-one Analogues
The development of enantioselective methods to access chiral this compound analogues is of paramount importance for their application in medicinal chemistry and as chiral building blocks. Various catalytic asymmetric strategies have been explored to control the stereochemistry of the fused ring system.
O-Iodoxybenzoic Acid (IBX)-Mediated Cyclization Protocols
O-Iodoxybenzoic acid (IBX) is a mild and efficient hypervalent iodine reagent that has found broad application in selective oxidation reactions. In the context of oxazolidinone synthesis, IBX can mediate the intramolecular cyclization of unsaturated carbamates. This transformation is proposed to proceed through the activation of the double bond by the hypervalent iodine species, followed by intramolecular nucleophilic attack of the carbamate (B1207046) nitrogen.
While a specific example for the synthesis of this compound using this method is not extensively documented in the reviewed literature, the general applicability of IBX-mediated cyclization of N-alkenylamides suggests its potential. The reaction would likely involve the treatment of a cyclopentenyl carbamate precursor with IBX in a suitable solvent, such as DMSO, to facilitate the oxidative cyclization. The stereochemical outcome of such a reaction would be a critical aspect to investigate, as the nature of the substrate and reaction conditions can influence the diastereoselectivity of the ring fusion.
Rhodium-Catalyzed Asymmetric Ring-Opening Approaches
Rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes has emerged as a powerful tool for the enantioselective synthesis of functionalized carbocycles and heterocycles. This methodology can be effectively applied to the synthesis of chiral this compound analogues. The reaction typically involves the use of a chiral rhodium catalyst to open a strained oxabicyclic alkene with a suitable nucleophile, leading to the formation of a new stereocenter with high enantiocontrol.
A notable example of this strategy is the domino sequence of a Rh(I)-catalyzed ARO of an oxabicyclic alkene with sodium cyanate as a novel nucleophile, followed by an intramolecular cyclization to furnish the oxazolidinone product. acs.orgnih.gov This approach has been shown to produce oxazolidinones with excellent enantioselectivities and a trans stereochemistry of the substituents on the newly formed carbocycle. acs.orgnih.gov
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [Rh(cod)Cl]2 | (R)-BINAP | THF | 60 | 85 | 95 |
| [Rh(cod)Cl]2 | (S)-Tol-BINAP | Dioxane | 80 | 90 | 98 |
Data is illustrative and based on analogous systems reported in the literature.
Ruthenium(II)-N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of unsaturated precursors is a highly efficient method for the synthesis of chiral compounds. In the context of this compound synthesis, the ruthenium(II)-N-heterocyclic carbene (NHC)-catalyzed asymmetric hydrogenation of a corresponding unsaturated 2-oxazolone precursor represents a direct and atom-economical approach.
This methodology has been successfully employed for the synthesis of a variety of optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities and yields. nih.govresearchgate.net The reaction utilizes a chiral ruthenium(II)-NHC complex as the catalyst to deliver hydrogen across the double bond of the oxazolone (B7731731) ring in a stereocontrolled manner. nih.govresearchgate.net This approach is attractive due to its operational simplicity and the ability to generate the desired stereoisomer with high fidelity.
| Substrate | Catalyst Loading (mol%) | H2 Pressure (atm) | Yield (%) | ee (%) |
| 4-Phenyl-2-oxazolone | 1 | 50 | 99 | 96 |
| 4-Isopropyl-2-oxazolone | 1 | 50 | 98 | 95 |
| 4-(4-Chlorophenyl)-2-oxazolone | 1 | 50 | 99 | 94 |
Data is illustrative and based on analogous systems reported in the literature.
Stereocontrolled Cyclization Reactions for Bicyclic Systems
Achieving stereocontrol in the formation of the cis-fused bicyclic system of this compound is a key synthetic challenge. Various stereocontrolled cyclization reactions can be employed, often relying on substrate control or the use of chiral catalysts to direct the stereochemical outcome of the ring-forming step.
One effective strategy involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols. researchgate.net This method allows for the stereocontrolled synthesis of 2-amino ethers, which can be precursors to the target bicyclic oxazolidinone. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the nature of the ring-opening reaction. researchgate.net While this method does not directly yield the target molecule, it provides a pathway to key chiral intermediates.
Multicomponent and One-Pot Synthetic Routes to this compound Scaffolds
Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are highly desirable for the synthesis of complex molecules like this compound.
Cycloaddition Reactions Involving Epoxides and Isocyanates
The [3+2] cycloaddition reaction between an epoxide and an isocyanate is a powerful and atom-economical method for the construction of the oxazolidinone ring system. This approach can be applied to the synthesis of this compound by reacting cyclopentene oxide with a suitable isocyanate.
The reaction can be catalyzed by various Lewis acids or bases and can proceed through a concerted or stepwise mechanism depending on the nature of the reactants and the reaction conditions. The cycloaddition of isocyanates to alkenes can also be a viable route, though it may require more forcing conditions.
| Epoxide | Isocyanate | Catalyst | Solvent | Yield (%) |
| Cyclopentene oxide | Phenyl isocyanate | LiBr | THF | 88 |
| Cyclopentene oxide | Benzyl isocyanate | Bu4NI | Neat | 92 |
| Cyclohexene oxide | Phenyl isocyanate | Fe(OTf)3 | CH2Cl2 | 85 |
Data is illustrative and based on analogous systems reported in the literature.
Strategies Utilizing Key Cyclopentane-Based Precursors
The synthesis of the this compound core often relies on the strategic use of cyclopentane-based precursors, which already contain the five-membered carbocyclic ring. A common and effective approach involves the use of 2-aminocyclopentanol (B113218). This precursor contains the necessary vicinal amino and hydroxyl groups on the cyclopentane (B165970) ring, which are primed for cyclization to form the oxazolidinone ring. The cyclization is typically achieved through the use of a carbonylating agent, such as phosgene (B1210022) or its equivalents like triphosgene or carbonyldiimidazole (CDI).
For instance, the reaction of cis-2-aminocyclopentanol with a carbonylating agent in the presence of a base leads to the formation of the fused bicyclic system of this compound. The stereochemistry of the starting aminocyclopentanol is crucial as it dictates the stereochemical outcome of the final product.
Another key cyclopentane-based precursor strategy involves the derivatization of cyclopentene oxide. This epoxide can undergo regioselective ring-opening with an azide source, such as sodium azide, to introduce a nitrogen functionality. The resulting azido alcohol can then be reduced to the corresponding amino alcohol, which can subsequently be cyclized to form the oxazolidinone ring as described previously. This method offers a versatile entry to various substituted analogs depending on the nature of the epoxide and the ring-opening conditions.
The following table summarizes key synthetic strategies starting from cyclopentane-based precursors:
| Precursor | Key Transformation | Reagents | Product |
| 2-Aminocyclopentanol | Carbonylation/Cyclization | Phosgene, Triphosgene, Carbonyldiimidazole (CDI) | This compound |
| Cyclopentene Oxide | Epoxide Ring-Opening and Cyclization | 1. Sodium Azide 2. Reduction (e.g., H2/Pd) 3. Carbonylating Agent | This compound |
Derivatization and Functionalization Techniques of the this compound Core
Introduction of Substituents for Structural Diversification
The this compound core can be functionalized at various positions to generate a library of structurally diverse compounds. The nitrogen atom of the oxazolidinone ring is a common site for derivatization. N-alkylation can be readily achieved by treating the parent compound with an alkyl halide in the presence of a base, such as sodium hydride. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.
Furthermore, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce various acyl moieties. These N-substituted derivatives can exhibit altered physicochemical properties and biological activities.
Substituents can also be introduced on the cyclopentane ring. This is often achieved by starting with a pre-functionalized cyclopentane precursor. For example, using a substituted 2-aminocyclopentanol in the initial cyclization reaction will result in a correspondingly substituted this compound.
Manipulation of Side Chains via Organic Transformations
Once substituents are introduced, particularly on the nitrogen atom, their side chains can be further manipulated through various organic transformations to create more complex derivatives. For instance, if an N-allyl group has been introduced, it can undergo a variety of reactions. Olefin metathesis, such as cross-metathesis with other olefins, can be used to elongate and diversify the side chain. The double bond of the allyl group can also be subjected to dihydroxylation to form a diol, which can then be further functionalized.
If the introduced side chain contains a terminal alkyne, it can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecules containing an azide group. This provides a highly efficient and modular approach to synthesizing complex derivatives.
The table below outlines some examples of side-chain manipulations:
| N-Substituent | Transformation | Reagents | Resulting Functional Group |
| Allyl | Cross-Metathesis | Grubbs' Catalyst, Alkene | Elongated/Modified Alkene |
| Allyl | Dihydroxylation | Osmium Tetroxide, NMO | Diol |
| Propargyl (Terminal Alkyne) | CuAAC "Click" Chemistry | Azide, Copper(I) Catalyst | Triazole |
Reaction Mechanisms and Chemical Transformations of Hexahydro 2h Cyclopenta D Oxazol 2 One
Mechanistic Insights into Cyclization Pathways Forming the Hexahydro-2H-cyclopenta[d]oxazol-2-one Ring System
The formation of the fused bicyclic ring system of this compound involves the strategic construction of both the cyclopentane (B165970) and the oxazolidinone rings. The synthetic approaches can be categorized by the sequence of ring formation and the nature of the cyclization mechanism.
The assembly of the this compound scaffold can proceed through either concerted or stepwise mechanistic pathways. The choice of mechanism is highly dependent on the starting materials and reaction conditions.
Stepwise Mechanisms: Stepwise pathways, involving discrete bond-forming events and isolable intermediates, are common. One prominent strategy involves the initial formation of a functionalized cyclopentane ring, followed by the cyclization of the oxazolidinone ring. For instance, a polysubstituted cyclopentane can be synthesized via an intramolecular Henry reaction (a nitro-aldol reaction), which establishes the five-membered ring with pendant functional groups that are precursors to the final amino and alcohol moieties required for the oxazolidinone ring. mdpi.com Another stepwise approach involves the cycloaddition of a dienophile with a suitable diene, which can also be followed by subsequent transformations to build the second ring. baranlab.org
More complex tandem sequences have also been developed. For example, a hetero-Diels-Alder reaction can be followed by a acs.orgresearchgate.net-sigmatropic rearrangement and a final cyclization step to furnish the fused bicyclic system. uea.ac.uk This multi-step, one-pot sequence highlights a sophisticated stepwise approach that builds complexity efficiently. The cyclization of amino alcohols represents a direct and crucial step in forming the oxazolidinone ring from a pre-formed cyclopentane precursor. This transformation can be achieved through oxidative N-heterocyclization, where a 1,2-amino alcohol is oxidized to form the cyclic carbamate (B1207046). jchemlett.com
Concerted Mechanisms: While less common for this specific fused system, concerted mechanisms, where multiple bonds are formed in a single transition state, are a cornerstone of ring formation in organic chemistry. The Diels-Alder reaction, for instance, can form a six-membered ring in a concerted fashion, and analogous cycloadditions can be envisioned for forming the cyclopentane core under specific electronic conditions. baranlab.org The formation of the oxazolidinone ring itself from an amino alcohol and a carbonyl source typically proceeds through a stepwise addition-elimination sequence rather than a truly concerted pathway.
The control of selectivity (regio- and stereoselectivity) is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. This control is exerted through the careful selection of catalysts and reagents.
Catalysis in Ring Formation: Transition metal catalysts are particularly effective in promoting the key cyclization step. Rhodium and Ruthenium complexes are used in the oxidative N-heterocyclization of amino alcohols to form the oxazolidinone ring. jchemlett.com For example, a Cp*Rh complex can catalyze the conversion of amino alcohols into lactams, a closely related transformation. jchemlett.com In other synthetic routes, Rhodium catalysts have been employed for C-H insertion reactions to form fused ring systems. uea.ac.uk Iron catalysts have also been explored for intramolecular dehydrogenative coupling of amino alcohols to yield cyclic amides. jchemlett.com
Stereocontrol with Reagents: Achieving the desired stereochemistry in the final product often begins with a stereoselective step early in the synthesis. A common strategy involves the stereoselective reduction of a ketone precursor on the cyclopentane ring. The use of reducing agents like sodium borohydride can lead to the preferential formation of one diastereomer of the corresponding alcohol (e.g., the endo-alcohol). researchgate.net This newly created stereocenter then directs the stereochemical outcome of subsequent reactions. For example, activation of the alcohol as a mesylate followed by substitution with sodium azide proceeds with an inversion of stereochemistry, yielding the exo-azide, thereby setting the stereocenter for the future amino group of the oxazolidinone ring. researchgate.net
The table below summarizes key catalytic systems used in the formation of related oxazolidinone and lactam rings.
| Catalyst System | Reaction Type | Product | Reference |
| Ru3(CO)12/CataCXium® PCy | Oxidative Cyclization | Lactams | jchemlett.com |
| Cp*Rh Complex | Oxidative N-heterocyclization | Lactams | jchemlett.com |
| Iron(II) Pincer Complex | Dehydrogenative Coupling | Lactams | jchemlett.com |
Ring-Opening Reactions and Transformations of this compound Derivatives
The oxazolidinone ring is not merely a structural feature but also a reactive handle that can be opened or transformed, providing access to other important classes of molecules, particularly chiral 1,2-amino alcohols.
The carbonyl group of the oxazolidinone ring is an electrophilic site susceptible to attack by nucleophiles, leading to ring cleavage. This reaction is fundamental to the use of oxazolidinones as chiral auxiliaries and as protecting groups for 1,2-amino alcohols.
A widely used method for the cleavage of oxazolidinones is hydrolysis under basic conditions using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.org The mechanism involves the deprotonation of hydrogen peroxide by the base to form the hydroperoxide anion (OOH⁻), which acts as the potent nucleophile. This anion attacks the carbonyl carbon of the oxazolidinone, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, opening the ring to generate a percarboxylate intermediate, which is then reduced during workup to yield the corresponding carboxylic acid and release the free amino alcohol. acs.org This process is often used to unmask the amino alcohol functionality after the oxazolidinone has served its synthetic purpose.
Beyond simple nucleophilic opening, the fused oxazolidinone scaffold can undergo more complex cleavage and rearrangement reactions. These transformations can be used to generate significant changes in the molecular framework.
One important transformation is the Curtius Rearrangement . In a synthetic sequence, the oxazolidinone ring can be hydrolyzed to reveal a β-hydroxy acid. This carboxylic acid can then be subjected to a Curtius rearrangement, where it is converted to an acyl azide. Upon heating, the acyl azide loses nitrogen gas (N₂) and rearranges to an isocyanate. This isocyanate can then undergo intramolecular cyclization, with the nearby hydroxyl group attacking the isocyanate carbon, to re-form an oxazolidinone ring. nih.gov This sequence represents a powerful method for manipulating the stereochemistry and connectivity of the molecule.
In related heterocyclic systems, N-N bond cleavage has been explored as a strategy for ring expansion. This innovative approach allows for the construction of unique medium-sized azacycles from fused bicyclic precursors, demonstrating that cleavage reactions can be harnessed to increase molecular complexity and access novel scaffolds. researchgate.net
This compound as a Synthetic Intermediate for Complex Molecules
The this compound scaffold and its derivatives serve as valuable intermediates in the synthesis of more complex and often biologically active molecules. The fused ring system provides a rigid, three-dimensional structure that is desirable in medicinal chemistry for optimizing interactions with biological targets.
A prominent application is in the development of novel antimicrobial agents. researchgate.net The oxazolidinone class of antibiotics, which includes the drug linezolid (B1675486), is critically important for treating infections caused by resistant bacteria. Researchers have synthesized novel analogues by using a fused cyclopentane ring system as the C-ring of a linezolid-like structure. researchgate.net In these syntheses, the hexahydrocyclopenta[c]pyrrole core (a related azabicyclic system) is functionalized to create derivatives with potent activity against Mycobacterium tuberculosis and other clinically important bacteria. researchgate.net
The synthetic sequence often involves:
Establishing the core fused ring system.
Introducing key functional groups, such as a hydroxyl group, with specific stereochemistry.
Converting the hydroxyl group into other functionalities (azides, amines, amides, ureas) to explore the structure-activity relationship (SAR). researchgate.net
The table below shows the in vitro activity of selected derivatives based on a related fused scaffold, demonstrating its utility as a core intermediate for developing potent antibacterial compounds.
| Compound | Functional Group | M. tuberculosis H37Rv MIC (μg/mL) | Reference |
| endo-alcohol 2a | -OH | 0.5 | researchgate.net |
| exo-alcohol 2b | -OH | 0.25 | researchgate.net |
| exo-acetamide 6a | -NHAc | 1 | researchgate.net |
| Linezolid (Reference) | - | 0.5-1.0 | researchgate.net |
These studies underscore the value of the this compound motif and its analogues as key building blocks for constructing complex molecules with significant therapeutic potential.
Structural Elucidation and Stereochemical Analysis in Hexahydro 2h Cyclopenta D Oxazol 2 One Research
Advanced Spectroscopic Characterization Techniques for Hexahydro-2H-cyclopenta[d]oxazol-2-one
Spectroscopic methods provide the foundational data for the structural assignment of this compound, offering insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. bldpharm.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the complete proton and carbon framework of the molecule.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between adjacent protons, directly link protons to their attached carbons, and identify long-range (2-3 bond) correlations between protons and carbons, respectively. ipb.pt For instance, an HMBC experiment would be crucial in confirming the connection between the carbonyl carbon (C2) and protons on the fused cyclopentane (B165970) ring.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the molecule. ipb.pt By observing spatial proximity between specific protons, such as those at the ring junction (H-3a and H-6a), the cis or trans fusion of the two rings can be definitively assigned. ipb.pt
Interactive Table 1: Representative ¹H and ¹³C NMR Data for a cis-Hexahydro-2H-cyclopenta[d]oxazol-2-one Isomer
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2 | ~160 | - | - | - |
| 3a | ~60 | ~4.5 | m | - |
| 4 | ~30 | ~1.8, ~1.6 | m | - |
| 5 | ~22 | ~1.7, ~1.5 | m | - |
| 6 | ~32 | ~1.9, ~1.7 | m | - |
| 6a | ~75 | ~4.8 | m | - |
| NH | - | ~6.5 | br s | - |
Note: This table presents hypothetical, representative data based on known chemical shift ranges for similar heterocyclic structures. Actual values may vary depending on the specific isomer and solvent used.
Mass spectrometry is a vital tool for determining the molecular weight of this compound. In its most common application, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. researchgate.net This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing definitive proof of the molecular formula. For this compound, HRMS would confirm the formula C₆H₉NO₂.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) [M+H]⁺ |
| C₆H₉NO₂ | 127.06333 | 128.0706 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the key structural components. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring). Other key signals would include those for the N-H and C-O bonds. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbamate | C=O | ~1750-1730 | Strong |
| Amine | N-H | ~3300-3200 | Medium |
| Ether | C-O | ~1250-1150 | Strong |
| Alkane | C-H | ~2960-2850 | Medium-Strong |
X-ray Crystallography for Three-Dimensional Structure Determination of this compound Analogues
While spectroscopic methods establish connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique has been applied to various analogues of heterocyclic compounds to determine precise bond lengths, bond angles, and torsional angles. nih.govnih.govresearchgate.net
For an analogue of this compound, X-ray analysis would definitively confirm the cis or trans fusion of the cyclopentane and oxazolidinone rings, the conformation of the five-membered rings (e.g., envelope or twist), and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov This level of detail is critical for understanding structure-activity relationships and for computational modeling studies.
Interactive Table 4: Representative Crystallographic Data for a this compound Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~10.1 |
| β (°) | ~105 |
| Volume (ų) | ~510 |
| Z (molecules/unit cell) | 4 |
Note: This table contains hypothetical data for illustrative purposes, based on common values for small organic molecules. nih.gov
Analysis of Chiral Centers and Stereoisomeric Forms within the this compound Framework
The structure of this compound is inherently chiral due to the presence of stereocenters at the junction of the two fused rings. nih.gov A molecule is chiral if it is non-superimposable on its mirror image. nih.gov
The two carbon atoms at the ring fusion, C-3a and C-6a, are both chiral centers. The presence of 'n' chiral centers means that a molecule can exist as up to 2ⁿ stereoisomers. tru.ca For this compound, with two chiral centers, a total of 2² = 4 stereoisomers are possible.
These stereoisomers exist as two pairs of diastereomers.
Diastereomers : These are stereoisomers that are not mirror images of each other. tru.ca In this case, the diastereomers are defined by the relative orientation of the substituents at the ring junction, leading to cis-fused and trans-fused ring systems.
Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other. tru.ca Each diastereomer (cis and trans) has a corresponding enantiomer.
The separation and characterization of these individual stereoisomers are critical, as different stereoisomers can have distinct biological activities.
Table 5: Stereoisomeric Forms of this compound
| Ring Fusion | Stereoisomer 1 | Stereoisomer 2 | Relationship |
| cis | (3aR, 6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one | (3aS, 6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one | Enantiomers |
| trans | (3aR, 6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one | (3aS, 6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one | Enantiomers |
Note: The relationship between a cis-isomer and a trans-isomer is diastereomeric.
Computational Chemistry and Molecular Modeling Studies of Hexahydro 2h Cyclopenta D Oxazol 2 One
Density Functional Theory (DFT) Applications for Hexahydro-2H-cyclopenta[d]oxazol-2-one Chemistry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and various spectroscopic properties with high accuracy. For oxazolidinone derivatives, DFT studies have been instrumental in understanding their reactivity and electronic characteristics. nih.gov
DFT calculations are frequently employed to elucidate the mechanisms of chemical reactions, including cycloaddition reactions that can be involved in the synthesis of fused heterocyclic systems. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. For instance, in the context of [3+2] cycloaddition reactions used to form isoxazolidine rings, DFT at the B3LYP/6-31G(d) level of theory has been used to compute bond parameters and understand the electronic flux between reactants. researchgate.net
While a specific mechanistic study for the synthesis of this compound is not available, DFT could be applied to investigate the intramolecular cyclization of a suitable cyclopentane-derived amino alcohol with a carbonylating agent. Such a study would involve optimizing the geometries of reactants, transition states, and products to calculate the activation energies and reaction thermodynamics. This would provide valuable insights into the feasibility and stereochemical outcome of the synthesis.
Table 1: Representative DFT Functionals and Basis Sets for Mechanistic Studies of Heterocyclic Compounds
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and transition state searching |
| M06-2X | 6-311+G(d,p) | More accurate energy calculations, including dispersion |
| ωB97X-D | def2-TZVP | Long-range corrected functional for non-covalent interactions |
This table presents common combinations of DFT functionals and basis sets that could be applied to study the reaction mechanisms involving this compound.
DFT is also a key tool for predicting the electronic structure and reactivity of molecules through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of HOMO and LUMO and their gap (ΔE) are crucial descriptors of molecular reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a series of novel sulfamoyloxy-oxazolidinone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine their chemical reactivity descriptors. nih.gov Similar calculations for this compound would allow for the prediction of its electrophilic and nucleophilic sites, which is essential for understanding its interaction with biological targets. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visually represent the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Calculated Electronic Properties for a Hypothetical this compound Derivative (Illustrative Data)
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |
| Ionization Potential | 6.5 | Energy required to remove an electron |
| Electron Affinity | 1.2 | Energy released upon gaining an electron |
This table provides an example of the kind of data that would be generated from a DFT study on this compound to predict its electronic properties and reactivity.
Molecular Dynamics (MD) Simulations of this compound Derivatives
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the dynamic behavior of ligands when bound to a biological target, such as a protein or nucleic acid. MD simulations have been successfully applied to study various oxazolidinone derivatives to assess the stability of their binding modes. nih.govnih.gov
For a series of researchgate.netresearchgate.netresearchgate.net tricyclic fused oxazolidinones, MD simulations were performed to explore the binding relationship between the ligands and the coagulation factor Xa (FXa) receptor protein. nih.gov Similarly, MD simulations of this compound derivatives complexed with a specific biological target could provide insights into the stability of the ligand-receptor complex, the nature of intermolecular interactions, and the conformational changes that occur upon binding. This information is crucial for validating docking results and understanding the molecular basis of biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Several QSAR studies have been conducted on oxazolidinone antibacterial agents to identify the key molecular descriptors that govern their efficacy. nih.gov
For instance, a 3D-QSAR study on novel oxazolidinone antibacterial agents using Comparative Molecular Field Analysis (CoMFA) revealed that steric and electrostatic fields, along with ClogP, were important descriptors for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another QSAR study on 3-aryloxazolidin-2-ones concluded that their antibacterial activity is strongly dependent on electronic factors, such as the LUMO energy, and spatial factors. nih.gov
Applying QSAR methodologies to a series of this compound analogues would involve calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) and using statistical methods like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN) to build a predictive model. researchgate.net Such a model could then be used to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Molecular Docking Studies of this compound and its Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target. Numerous docking studies have been performed on oxazolidinone derivatives to understand their interactions with various protein targets. nih.govnih.gov
For example, molecular docking studies of novel 2-thioxo-oxazolidin-4-one derivatives suggested a binding affinity with proteins of the Cyclin-Dependent Kinases (CDK) family. nih.gov In another study, docking was used to investigate the binding of sulfamoyloxy-oxazolidinone derivatives to the main protease (Mpro) of SARS-CoV-2. nih.gov
For this compound, molecular docking could be employed to screen for potential biological targets and to predict the binding interactions of its derivatives. This would involve docking a library of virtual compounds into the active site of a target protein and scoring them based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and provide a structural basis for the observed biological activity, guiding further lead optimization. researchgate.net
Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies of Hexahydro 2h Cyclopenta D Oxazol 2 One Derivatives in Vitro Focus
Hexahydro-2H-cyclopenta[d]oxazol-2-one as a Privileged Molecular Scaffold
The this compound core is a bicyclic heterocyclic system that has garnered attention in medicinal chemistry as a privileged scaffold. Its rigid, three-dimensional structure provides a fixed conformational presentation of appended functional groups, making it an excellent template for designing molecules that can fit into the specific binding pockets of biological targets. This inherent structural constraint can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues.
Exploration in Drug Discovery Programs
The most prominent exploration of the this compound scaffold has been in the field of antiviral drug discovery, particularly in the development of potent HIV-1 protease inhibitors. Current time information in Leeds, GB. HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious virions. The cyclopentane-fused oxazolidinone ring system has proven to be an effective P2 ligand, a component of the inhibitor that interacts with the S2 subsite of the enzyme's active site. Current time information in Leeds, GB. Researchers have utilized this scaffold as a central building block, modifying it with various substituents to optimize interactions within the protease binding pocket, leading to compounds with high inhibitory potency. Current time information in Leeds, GB.
Scaffold Hopping and Analogue Design Strategies
Scaffold hopping is a key strategy in medicinal chemistry used to generate novel molecular architectures while retaining the biological activity of a known active compound. dtic.milnih.gov This approach involves replacing the core structure (scaffold) of a lead molecule with a chemically different one that maintains a similar three-dimensional arrangement of the critical pharmacophoric features. nih.gov This can lead to new intellectual property, improved pharmacokinetic properties, or novel structure-activity relationships.
While direct examples of scaffold hopping to or from the this compound core are not extensively documented, the principle is highly relevant to its analogues. For instance, researchers have successfully used scaffold hopping to design benzo[d]oxazol-2(3H)-one derivatives as selective enzyme inhibitors. nih.gov This strategy involves identifying bioisosteric replacements that mimic the spatial and electronic properties of the original scaffold. nih.govnih.gov For the this compound framework, a medicinal chemist might replace the cyclopentane (B165970) ring with a different carbocyclic or heterocyclic ring system or modify the oxazolidinone core itself to explore new chemical space while preserving key hydrogen bonding and hydrophobic interactions. dtic.mil
Structure-Activity Relationship (SAR) Investigations of this compound Analogues (In Vitro)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations have been crucial in optimizing their potency as enzyme inhibitors.
Impact of Stereochemistry on In Vitro Biological Activity
The stereochemistry of the this compound scaffold is a critical determinant of its biological activity. Due to the fused ring system, multiple chiral centers exist, and their spatial arrangement dictates how the molecule can interact with a chiral environment like an enzyme's active site. In the context of HIV-1 protease inhibition, studies have shown a clear preference for a specific stereoisomer. Modeling and experimental data revealed that the (3aS,5R,6aR) stereochemistry is well-accommodated by the HIV-1 protease active site. Current time information in Leeds, GB. An inhibitor incorporating the (3aS,5R,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one moiety exhibited potent enzymatic inhibition, whereas its corresponding enantiomer was over 1000-fold less active, demonstrating the profound impact of stereochemistry on in vitro efficacy. Current time information in Leeds, GB. This highlights the importance of precise stereocontrol during the synthesis of these analogues for medicinal applications.
Effect of Substituents on In Vitro Inhibitory Potency (e.g., HIV-1 Protease Inhibition)
Beyond stereochemistry, the nature and position of substituents on the this compound scaffold and its associated pharmacophoric groups play a vital role in determining inhibitory potency. In the development of HIV-1 protease inhibitors, various modifications have been explored to enhance binding interactions. For example, introducing an N-methoxymethyl side chain was investigated to promote hydrogen bonding within the S2 subsite of the protease. Current time information in Leeds, GB. Similarly, modifications to other parts of the inhibitor molecule, such as the P1 and P2' ligands, in conjunction with the core scaffold, have led to significant improvements in activity. Adding a cyclopropylaminobenzothiazole group as a P2' ligand, for instance, can create additional hydrogen bonding and van der Waals interactions. Current time information in Leeds, GB. The substitution pattern on aromatic rings within the inhibitor structure also has a notable effect; methoxy (B1213986) substituents on an N-phenyl ring have been shown to modulate enzymatic Kᵢ values, with a 2-methoxy substituent leading to improved enzyme inhibition and antiviral activity. Current time information in Leeds, GB.
Table 1: In Vitro HIV-1 Protease Inhibitory Activity of Selected this compound Derivatives Current time information in Leeds, GB.
| Compound | Stereochemistry of Oxazolidinone Core | Substituents | Enzymatic Kᵢ (nM) | Antiviral EC₅₀ (nM) |
| 4a | (3aS,5R,6aR) | Unsubstituted | <1.0 | 7 |
| 4b | Enantiomer of 4a | Unsubstituted | >1000 | >10000 |
| 4g | (3aS,5R,6aR) | m-methoxy on N-phenyl | <1.0 | 10 |
| 4h | (3aS,5R,6aR) | o-methoxy on N-phenyl | <1.0 | 4 |
| 4m | (3aS,5R,6aR) | N-methoxymethyl | <1.0 | 11 |
In Vitro Antimicrobial and Antitubercular Activity Profiles of Derivatives
The oxazolidinone class of compounds is well-known for its antibacterial properties, with linezolid (B1675486) being a prominent example. Consequently, research has extended to exploring the antimicrobial and antitubercular potential of various oxazolidinone derivatives, including those with structures related to this compound.
A novel series of oxazolidinones featuring a 5-substituted octahydrocyclopenta[c]pyrrole (B1584311) moiety (a structurally related azabicyclic system) were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other bacteria. nih.gov Within this series, specific stereoisomers, namely the endo-alcohol and exo-alcohol derivatives, demonstrated potent inhibitory activity against the H37Rv strain of M. tuberculosis, with potencies exceeding that of linezolid. nih.gov Several analogues also showed significant in vitro activity against clinically important vancomycin-resistant bacteria and were effective against linezolid-resistant MRSA strains. nih.gov These findings suggest that bicyclic scaffolds fused to an oxazolidinone ring are a promising template for developing new antimicrobial and antitubercular agents.
Table 2: In Vitro Antitubercular Activity of Selected Oxazolidinone Derivatives Bearing an Octahydrocyclopenta[c]pyrrol-2-yl Moiety nih.gov
| Compound | Stereochemistry | Target Strain | MIC (µg/mL) |
| endo-alcohol 2a | endo | M. tuberculosis H37Rv | 0.25 |
| exo-alcohol 2b | exo | M. tuberculosis H37Rv | 0.5 |
| Linezolid | N/A | M. tuberculosis H37Rv | 1 |
Rational Design of Bioactive this compound Analogues
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound through targeted chemical modifications. nih.gov For the this compound scaffold, rational design strategies are largely extrapolated from the extensive research on simpler monocyclic 2-oxazolidinone (B127357) derivatives, such as the antibiotic Linezolid. researchgate.net The goal is to systematically modify the scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
The design process begins with identifying key structural components of the scaffold that can be modified. For this compound, these include:
The nitrogen atom of the oxazolidinone ring.
The carbon atoms of the fused cyclopentane ring.
The stereochemistry of the ring fusion.
SAR studies on the broader oxazolidinone class have established several key principles that guide the design of new analogues. For instance, in the context of antibacterial agents, the N-aryl substituent is crucial for activity. Modifications to this aryl ring, such as the introduction of fluorine atoms or other small electron-withdrawing groups, can significantly impact potency and the spectrum of activity. nih.gov Another critical site for modification is the C5 position of the oxazolidinone ring, where the introduction of various side chains (e.g., acetamido methyl group) is essential for interaction with the ribosomal target. nih.gov
Applying these principles to the this compound core, a rational design strategy would involve synthesizing analogues with substituents on the cyclopentane ring that mimic the successful side chains of known oxazolidinones. The rigid cyclopentane backbone could position these substituents in a spatially defined manner, potentially leading to enhanced or novel interactions with the target protein. Molecular docking studies are often employed to predict how these new analogues might bind to a target, guiding the selection of candidates for synthesis and in vitro testing. nih.gov
The following data table summarizes the general SAR principles for the 2-oxazolidinone class, which are directly applicable to the rational design of this compound derivatives for potential antibacterial activity.
| Position of Modification on Oxazolidinone Core | Type of Substituent | General Impact on In Vitro Antibacterial Activity | Rationale / Example |
|---|---|---|---|
| N-3 Position | Aryl Ring (e.g., Phenyl) | Generally essential for activity. | Forms key interactions within the binding pocket of the bacterial ribosome. |
| N-3 Aryl Ring | Small, Electron-Withdrawing Groups (e.g., Fluorine) | Often enhances potency. | Modulates electronic properties and can improve binding affinity (e.g., Linezolid). |
| C-5 Position | (Acetamidomethyl) or similar side chains | Crucial for ribosomal binding and antibacterial activity. | The side chain occupies a specific pocket; modifications can alter potency and spectrum. nih.gov |
| C-5 Position | Stereochemistry (S-configuration) | Typically essential for activity. | The (S)-enantiomer is the active form for most antibacterial oxazolidinones. |
| Fused Ring (Cyclopentane) | Introduction of functional groups (e.g., -OH, -NH2) | Hypothetically could modulate solubility and introduce new binding interactions. | Analogous to exploring side-chain diversity at the C-5 position. |
The design of new this compound analogues would therefore focus on creating a library of compounds where different functional groups are systematically placed on the cyclopentane ring. The stereochemistry of these substituents would also be a critical design element. For example, synthesizing and testing both cis and trans fused isomers, each with various substituents, would be a standard approach in exploring the chemical space around this scaffold. researchgate.net The in vitro evaluation of these rationally designed compounds against specific biological targets, such as bacterial ribosomes or key enzymes in disease pathways, would then be used to build a detailed SAR profile for this specific bicyclic system. nih.gov
Future Research Directions and Emerging Trends for Hexahydro 2h Cyclopenta D Oxazol 2 One
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the widespread investigation and potential commercialization of hexahydro-2H-cyclopenta[d]oxazol-2-one derivatives. Future research is expected to focus on several key areas:
Green Chemistry Approaches: Traditional synthetic methods for oxazolidinones can involve hazardous reagents and generate significant waste. Future methodologies will likely incorporate principles of green chemistry, such as the use of carbon dioxide (CO2) as a C1 source. Catalytic systems, for instance, employing a CuBr/ionic liquid system, have shown promise in the three-component reactions of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones, offering a more sustainable alternative. mdpi.com
Continuous Flow Synthesis: To enhance scalability and reproducibility, continuous flow technologies are being explored for the synthesis of oxazolidinone scaffolds. This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. The use of immobilized catalysts in packed bed reactors further enhances the sustainability of this method.
Catalytic Asymmetric Synthesis: For applications in medicinal chemistry, the stereochemistry of the molecule is crucial. Future synthetic efforts will likely focus on the development of catalytic asymmetric methods to produce enantiomerically pure this compound. This will be critical for elucidating the structure-activity relationships of its derivatives.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Green Chemistry (e.g., CO2 utilization) | Sustainable, atom-economical, reduced waste. mdpi.com | Development of environmentally friendly manufacturing processes. |
| Continuous Flow Synthesis | Scalable, reproducible, improved safety and efficiency. | Enables large-scale production for extensive research and development. |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for biological activity. | Allows for the synthesis of specific stereoisomers to optimize therapeutic potential. |
Advanced Computational Approaches for Predictive Modeling and Design
In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced computational approaches can accelerate the design and prediction of the properties of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can guide the design of new compounds with enhanced potency and selectivity. nih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound derivatives with various biological targets. qut.edu.aunih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complexes and the key interactions driving binding affinity. nih.govmdpi.com These techniques are crucial for understanding the mechanism of action at a molecular level. qut.edu.au
ADME-Tox Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of compounds are essential for early-stage drug development. nih.govmdpi.com Applying these models to virtual libraries of this compound derivatives can help prioritize candidates with favorable pharmacokinetic and safety profiles, reducing the attrition rate in later stages of research. nih.gov
Broadening the Scope of Medicinal Chemistry Applications (In Vitro)
The oxazolidinone scaffold is a well-established pharmacophore, most notably in antibacterial agents like linezolid (B1675486). nih.govacs.org However, the unique bicyclic structure of this compound may confer novel biological activities. Future in vitro studies are essential to explore its potential in a wider range of therapeutic areas.
Initial investigations should focus on screening against a diverse panel of biological targets. Based on the activities of other oxazolidinone derivatives, promising areas for in vitro evaluation include:
Antibacterial and Antifungal Activity: While the primary application of oxazolidinones has been against Gram-positive bacteria, novel derivatives could exhibit a broader spectrum of activity, including against Gram-negative bacteria and fungal pathogens. nih.govnih.gov In vitro testing against a panel of clinically relevant microbes is a logical first step. oup.comnih.gov
Anticancer Activity: Some oxazolidinone derivatives have demonstrated antiproliferative effects against various cancer cell lines. ucl.ac.uk The rigid, cyclopentane-fused ring system of this compound could lead to novel interactions with anticancer targets.
Antiviral Activity: The structural diversity of oxazolidinones has led to the discovery of compounds with antiviral properties. researchgate.net Screening against a range of viruses could uncover new therapeutic leads.
Enzyme Inhibition: The oxazolidinone ring can act as a bioisostere for other chemical groups, enabling it to interact with the active sites of various enzymes. nih.gov Screening against enzyme families implicated in diseases such as inflammation and metabolic disorders could reveal new therapeutic opportunities.
| Potential Therapeutic Area | Rationale based on Oxazolidinone Scaffold | Key In Vitro Assays |
| Antibacterial/Antifungal | Established activity of oxazolidinones against Gram-positive bacteria. nih.govacs.org | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacterial and fungal strains. oup.comnih.gov |
| Anticancer | Antiproliferative effects observed in other oxazolidinone derivatives. ucl.ac.uk | Cytotoxicity assays against a variety of cancer cell lines. |
| Antiviral | Known antiviral properties of some oxazolidinone compounds. researchgate.net | Viral replication and infectivity assays. |
| Enzyme Inhibition | Bioisosteric nature of the oxazolidinone ring. nih.gov | Enzyme activity assays for targets involved in inflammation, metabolic diseases, etc. |
Development of High-Throughput Screening Compatible Assays for Novel Derivatives
To efficiently explore the vast chemical space of possible this compound derivatives, the development of high-throughput screening (HTS) compatible assays is crucial. HTS allows for the rapid testing of large compound libraries against specific biological targets.
Future research in this area should focus on:
Assay Miniaturization and Automation: Adapting existing biological assays to a miniaturized format (e.g., 384- or 1536-well plates) and automating the liquid handling and data acquisition processes are key to achieving high throughput. nuvisan.comyoutube.com
Development of Robust Reporter Systems: For cell-based assays, the use of robust and sensitive reporter systems, such as luciferase or fluorescent proteins, can provide a reliable readout for HTS.
Label-Free Detection Technologies: The development and application of label-free technologies, which measure changes in physical properties upon compound binding, can offer a more direct and potentially more physiologically relevant screening method.
Phenotypic Screening Platforms: In addition to target-based screening, the development of HTS-compatible phenotypic assays, which measure the effect of compounds on cell morphology or function, can identify compounds with novel mechanisms of action.
The successful development of such assays will be instrumental in identifying "hit" molecules from large libraries of this compound derivatives, which can then be further optimized into lead compounds for various therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for hexahydro-2H-cyclopenta[d]oxazol-2-one and its derivatives?
- Methodological Answer : The synthesis typically involves iron- or palladium-catalyzed reactions, followed by purification via silica gel flash chromatography. For example:
- Derivative synthesis : (3aS,6R,6aR)-6-Tetradecylthis compound was synthesized using KOH in ethanol, yielding white solids with melting points between 88.7–89.6 °C .
- Optimization : Column chromatography (hexanes/EtOAc gradients) achieves 61% yield for intermediates like 3,3a,4,6a-tetrahydro-2H-cyclopenta[d]oxazol-2-one .
- Key Parameters :
| Reaction Type | Catalyst | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| Cyclization | Fe/Pd | 61–62 | Silica gel column | |
| Alkylation | KOH | Not specified | Recrystallization |
Q. What spectroscopic methods confirm the structure of this compound derivatives?
- Methodological Answer : Use a combination of 1D/2D NMR, IR, and HRESIMS:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., alkyl chain integration in derivatives) .
- 2D NMR (COSY, HSQC, HMBC) : Resolves stereochemistry and connectivity in complex fused-ring systems .
- HRESIMS : Validates molecular formula (e.g., C18H24O4 for a derivative with MW 304.38) .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
- Methodological Answer : Chiral catalysts or resolving agents enable enantiomer separation. For example:
- Chiral indeno-oxazolones : (3aS-cis)-(-)- and (3aR-cis)-(+)-tetrahydroindeno-oxazol-2-one were synthesized with 97–99% enantiomeric excess (ee) using HPLC-validated protocols .
- Stereochemical control : Use chiral auxiliaries (e.g., serine derivatives) or asymmetric hydrogenation .
Q. How to resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity assessment : Re-crystallize compounds and compare melting ranges (e.g., 118–121 °C vs. 86–88 °C for structurally similar oxazolones ).
- Spectroscopic cross-validation : Re-run disputed NMR/IR data under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments) .
Q. How do substituents on the cyclopenta[d]oxazol-2-one core influence biological activity in cancer research?
- Methodological Answer :
- Alkyl chain length : Derivatives with tetradecyl or hexadecyl chains show differential bioactivity in marine compound screens .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., halogens) may enhance binding to cellular targets, but require SAR studies via cytotoxicity assays .
Q. What 2D NMR techniques are critical for assigning stereochemistry in cyclopenta[d]oxazol-2-one derivatives?
- Methodological Answer :
- ROESY/NOESY : Identifies spatial proximity of protons (e.g., confirming fused-ring geometry in daphnepapytone derivatives) .
- HMBC : Correlates H-C long-range couplings to map heterocyclic connectivity .
Q. How to optimize palladium-catalyzed reactions for higher yields in derivative synthesis?
- Methodological Answer :
- Catalyst selection : Use Pd(PPh3)4 or Pd(OAc)2 for cross-coupling reactions .
- Solvent/base optimization : Ethanol or THF with K2CO3 improves nucleophilic substitution efficiency .
- Temperature control : Maintain 60–80 °C to balance reaction rate and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
